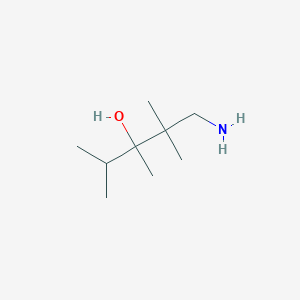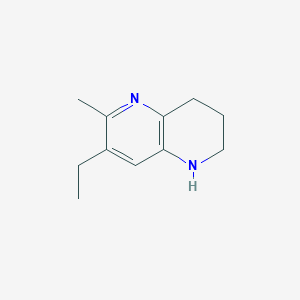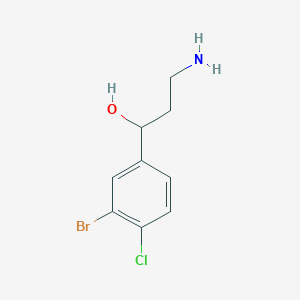
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrClNO It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain
Preparation Methods
The synthesis of 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzaldehyde with isopropylamine to form N-isopropyl-3-bromo-4-chlorobenzamide. This intermediate is then subjected to hydrolysis using sodium hydroxide to yield the corresponding acid, which is subsequently reacted with ammonia to produce the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenylpropanol derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol can be compared with similar compounds such as:
3-Amino-1-(4-chlorophenyl)propan-1-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
3-Amino-1-(3-bromo-phenyl)propan-1-ol: Lacks the chlorine atom, which may affect its binding affinity and specificity.
3-Amino-1-(3-chlorophenyl)propan-1-ol: Lacks the bromine atom, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in the combined presence of both bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
SVEVHNKTNKEGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CCN)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


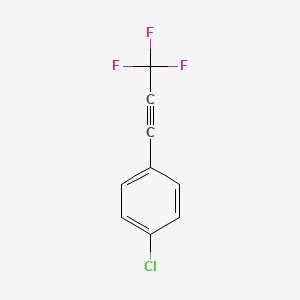
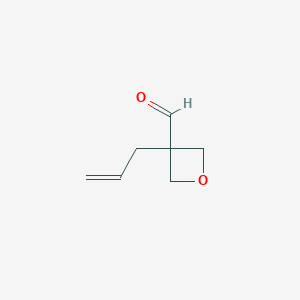
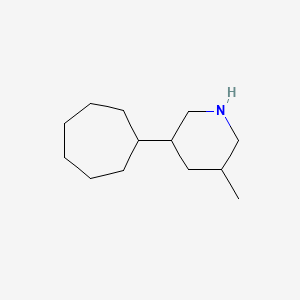
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)
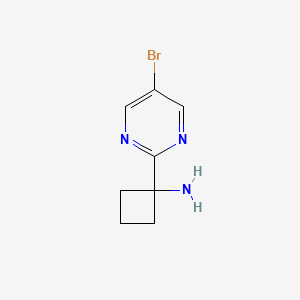
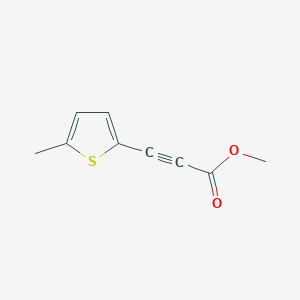
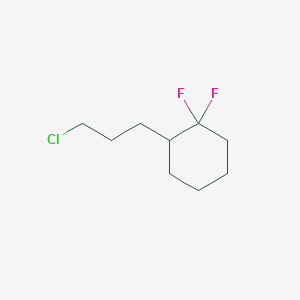
![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13176122.png)
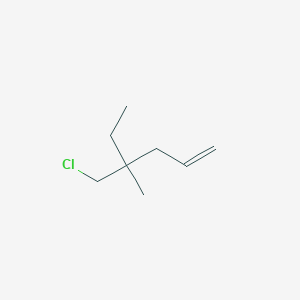

![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
